molecular formula C15H23N3O3S B5876074 1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B5876074
M. Wt: 325.4 g/mol
InChI Key: FHJJJHYJLFAUKK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2-(morpholin-4-yl)ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2-morpholin-4-ylethyl)thiourea: Similar structure but lacks the dimethoxy groups, which may affect its chemical properties and applications.

    1-(2,4-Dimethoxyphenyl)-3-(ethyl)thiourea: Similar structure but lacks the morpholinyl group, which may influence its biological activity and reactivity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-19-12-3-4-13(14(11-12)20-2)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJJHYJLFAUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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